Cas no 1785079-58-4 (5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde)
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-chloropyrazolealdehyde
- 5-chloro-1-methylpyrazole-3-carbaldehyde
- 5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde
- Z3243520469
- 1H-Pyrazole-3-carboxaldehyde, 5-chloro-1-methyl-
- 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
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- Inchi: 1S/C5H5ClN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3
- InChI Key: BCRFXGVLDOAKMG-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=NN1C
Computed Properties
- Exact Mass: 144.0090405 g/mol
- Monoisotopic Mass: 144.0090405 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 144.56
- XLogP3: 1
- Topological Polar Surface Area: 34.9
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1723478-1g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 1g |
$956.0 | 2023-09-20 | |
| Enamine | EN300-1723478-5g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 5g |
$2774.0 | 2023-09-20 | |
| Enamine | EN300-1723478-10g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 10g |
$4114.0 | 2023-09-20 | |
| Enamine | EN300-1723478-0.05g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 0.05g |
$222.0 | 2023-09-20 | |
| Enamine | EN300-1723478-0.1g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 0.1g |
$331.0 | 2023-09-20 | |
| Enamine | EN300-1723478-0.25g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 0.25g |
$474.0 | 2023-09-20 | |
| Enamine | EN300-1723478-0.5g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 0.5g |
$746.0 | 2023-09-20 | |
| Enamine | EN300-1723478-1.0g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 1.0g |
$956.0 | 2023-07-09 | |
| Enamine | EN300-1723478-2.5g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 2.5g |
$1874.0 | 2023-09-20 | |
| Enamine | EN300-1723478-5.0g |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
1785079-58-4 | 95% | 5.0g |
$2774.0 | 2023-07-09 |
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
5-Chloro-1-Methyl-1H-Pyrazole-3-Carbaldehyde (CAS No. 1785079-58-4)
The compound 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 1785079-58-4) is a significant organic molecule with a diverse range of applications in various scientific and industrial fields. This compound belongs to the class of pyrazole derivatives, which are well-known for their unique chemical properties and versatility in chemical synthesis. The pyrazole ring structure, a five-membered aromatic heterocycle containing two nitrogen atoms, forms the core of this molecule, while the chlorine substituent at position 5 and the methyl group at position 1 contribute to its distinct chemical reactivity and physical properties.
Recent advancements in organic chemistry have highlighted the importance of pyrazole derivatives, such as 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, in the development of novel materials, pharmaceuticals, and agrochemicals. The presence of the aldehyde group at position 3 makes this compound highly reactive towards nucleophilic addition reactions, which is a key feature exploited in various synthetic pathways. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.
In terms of synthesis, 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can be prepared through a variety of methods, including condensation reactions and oxidative processes. One notable approach involves the reaction of appropriate substituted pyrazoles with oxidizing agents to introduce the aldehyde functionality. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent studies have emphasized the importance of green chemistry principles in synthesizing such compounds, with efforts focused on minimizing waste and reducing environmental impact.
The application of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde extends across multiple domains. In agriculture, this compound has shown promise as a precursor for developing new classes of pesticides and fungicides. Its ability to undergo specific transformations allows for the creation of molecules with enhanced bioactivity and selectivity against target pests or pathogens. Additionally, in pharmaceutical research, this compound is being investigated for its potential role in drug discovery programs targeting various diseases, including cancer and infectious disorders.
Recent research has also explored the use of pyrazole derivatives like 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in materials science. For instance, these compounds have been employed as building blocks for constructing advanced materials with unique electronic properties. The integration of such molecules into conjugated systems has led to materials with improved conductivity and stability, opening new avenues for their application in electronic devices.
In terms of toxicity and environmental impact, studies on 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde have revealed that it exhibits moderate toxicity towards certain aquatic organisms. However, its environmental fate and persistence remain areas requiring further investigation to ensure its safe use in industrial applications. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments to guide the responsible handling and disposal of such chemicals.
Looking ahead, the continued exploration of pyrazole derivatives like 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is expected to yield new insights into their potential applications. With ongoing advancements in synthetic methodologies and analytical techniques, researchers are poised to unlock new possibilities for this versatile compound across diverse fields.
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